molecular formula C20H18BrClN2O4 B302548 5-bromo-N'-(3-chloro-4,5-diethoxybenzylidene)-1-benzofuran-2-carbohydrazide

5-bromo-N'-(3-chloro-4,5-diethoxybenzylidene)-1-benzofuran-2-carbohydrazide

Cat. No. B302548
M. Wt: 465.7 g/mol
InChI Key: YEZOBMQYDQJXFB-KSEXSDGBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N'-(3-chloro-4,5-diethoxybenzylidene)-1-benzofuran-2-carbohydrazide, also known as BDCB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BDCB belongs to the class of hydrazide derivatives, which have been shown to possess a wide range of biological activities. In

Mechanism of Action

The exact mechanism of action of 5-bromo-N'-(3-chloro-4,5-diethoxybenzylidene)-1-benzofuran-2-carbohydrazide is not fully understood. However, it is believed that 5-bromo-N'-(3-chloro-4,5-diethoxybenzylidene)-1-benzofuran-2-carbohydrazide exerts its biological effects by inhibiting various enzymes and signaling pathways that are involved in cancer cell growth and survival. 5-bromo-N'-(3-chloro-4,5-diethoxybenzylidene)-1-benzofuran-2-carbohydrazide has been shown to inhibit the activity of topoisomerase I and II, which are enzymes that are essential for DNA replication and repair. 5-bromo-N'-(3-chloro-4,5-diethoxybenzylidene)-1-benzofuran-2-carbohydrazide also inhibits the Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
5-bromo-N'-(3-chloro-4,5-diethoxybenzylidene)-1-benzofuran-2-carbohydrazide has been shown to have a wide range of biochemical and physiological effects. In addition to its anticancer activity, 5-bromo-N'-(3-chloro-4,5-diethoxybenzylidene)-1-benzofuran-2-carbohydrazide has been shown to possess anti-inflammatory, antioxidant, and antimicrobial properties. 5-bromo-N'-(3-chloro-4,5-diethoxybenzylidene)-1-benzofuran-2-carbohydrazide has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-bromo-N'-(3-chloro-4,5-diethoxybenzylidene)-1-benzofuran-2-carbohydrazide for lab experiments is its high potency and selectivity. 5-bromo-N'-(3-chloro-4,5-diethoxybenzylidene)-1-benzofuran-2-carbohydrazide has been shown to be effective at low concentrations, which reduces the risk of off-target effects. However, 5-bromo-N'-(3-chloro-4,5-diethoxybenzylidene)-1-benzofuran-2-carbohydrazide also has some limitations for lab experiments. One of the main limitations is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. 5-bromo-N'-(3-chloro-4,5-diethoxybenzylidene)-1-benzofuran-2-carbohydrazide also has a relatively short half-life, which may limit its effectiveness in some experimental settings.

Future Directions

There are many potential future directions for research on 5-bromo-N'-(3-chloro-4,5-diethoxybenzylidene)-1-benzofuran-2-carbohydrazide. One promising direction is to investigate the potential of 5-bromo-N'-(3-chloro-4,5-diethoxybenzylidene)-1-benzofuran-2-carbohydrazide as a therapeutic agent for other diseases, such as neurodegenerative disorders and cardiovascular diseases. Another direction is to explore the synergistic effects of 5-bromo-N'-(3-chloro-4,5-diethoxybenzylidene)-1-benzofuran-2-carbohydrazide with other anticancer agents, such as chemotherapy and radiation therapy. Additionally, further studies are needed to elucidate the exact mechanism of action of 5-bromo-N'-(3-chloro-4,5-diethoxybenzylidene)-1-benzofuran-2-carbohydrazide and to optimize its pharmacokinetic properties for clinical use.
Conclusion:
In conclusion, 5-bromo-N'-(3-chloro-4,5-diethoxybenzylidene)-1-benzofuran-2-carbohydrazide is a promising compound that has been extensively studied for its potential applications in scientific research. 5-bromo-N'-(3-chloro-4,5-diethoxybenzylidene)-1-benzofuran-2-carbohydrazide has been shown to possess a wide range of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. While 5-bromo-N'-(3-chloro-4,5-diethoxybenzylidene)-1-benzofuran-2-carbohydrazide has some limitations for lab experiments, its high potency and selectivity make it a valuable tool for investigating various biological processes. Further research is needed to fully understand the potential of 5-bromo-N'-(3-chloro-4,5-diethoxybenzylidene)-1-benzofuran-2-carbohydrazide as a therapeutic agent for various diseases.

Synthesis Methods

5-bromo-N'-(3-chloro-4,5-diethoxybenzylidene)-1-benzofuran-2-carbohydrazide can be synthesized using a multistep process that involves the reaction of 3-chloro-4,5-diethoxybenzaldehyde with 5-bromo-2-hydroxybenzoic acid in the presence of a base and a coupling agent. The resulting intermediate is then reacted with hydrazine hydrate to form 5-bromo-N'-(3-chloro-4,5-diethoxybenzylidene)-1-benzofuran-2-carbohydrazide. The purity and yield of 5-bromo-N'-(3-chloro-4,5-diethoxybenzylidene)-1-benzofuran-2-carbohydrazide can be improved by recrystallization and column chromatography.

Scientific Research Applications

5-bromo-N'-(3-chloro-4,5-diethoxybenzylidene)-1-benzofuran-2-carbohydrazide has been shown to have a wide range of potential applications in scientific research. One of the most promising applications is in the field of cancer research. 5-bromo-N'-(3-chloro-4,5-diethoxybenzylidene)-1-benzofuran-2-carbohydrazide has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. 5-bromo-N'-(3-chloro-4,5-diethoxybenzylidene)-1-benzofuran-2-carbohydrazide achieves this by inducing apoptosis, inhibiting angiogenesis, and suppressing the expression of various oncogenes.

properties

Product Name

5-bromo-N'-(3-chloro-4,5-diethoxybenzylidene)-1-benzofuran-2-carbohydrazide

Molecular Formula

C20H18BrClN2O4

Molecular Weight

465.7 g/mol

IUPAC Name

5-bromo-N-[(Z)-(3-chloro-4,5-diethoxyphenyl)methylideneamino]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C20H18BrClN2O4/c1-3-26-17-8-12(7-15(22)19(17)27-4-2)11-23-24-20(25)18-10-13-9-14(21)5-6-16(13)28-18/h5-11H,3-4H2,1-2H3,(H,24,25)/b23-11-

InChI Key

YEZOBMQYDQJXFB-KSEXSDGBSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=N\NC(=O)C2=CC3=C(O2)C=CC(=C3)Br)Cl)OCC

SMILES

CCOC1=C(C(=CC(=C1)C=NNC(=O)C2=CC3=C(O2)C=CC(=C3)Br)Cl)OCC

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=NNC(=O)C2=CC3=C(O2)C=CC(=C3)Br)Cl)OCC

Origin of Product

United States

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